1,1,1-Tribromoacetone
Overview
Description
1,1,1-Tribromoacetone: is a chemical compound with the molecular formula C3H3Br3O . It is a tribromide derivative of bromoacetone and is known for its reactivity and applications in various chemical processes . This compound is characterized by the presence of three bromine atoms attached to the carbonyl group, making it a highly brominated ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Tribromoacetone can be synthesized through the bromination of acetone. The process involves the reaction of acetone with bromine in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of enol intermediates, which then react with bromine to form the tribrominated product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled bromination of acetone using bromine and acetic acid as the catalyst. The reaction conditions are carefully monitored to ensure the complete bromination of acetone without the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tribromoacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even acetone.
Oxidation Reactions: Under certain conditions, this compound can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution: Formation of substituted acetone derivatives.
Reduction: Formation of bromoacetone or acetone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1,1,1-Tribromoacetone has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for the development of new drugs.
Mechanism of Action
The mechanism of action of 1,1,1-tribromoacetone involves its reactivity with nucleophiles and electrophiles. The presence of three bromine atoms makes it highly reactive, allowing it to participate in various chemical reactions. The compound can form enol intermediates, which then react with other reagents to form different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Bromoacetone: A less brominated derivative with only one bromine atom.
1,1-Dibromoacetone: A compound with two bromine atoms.
Dibromoacetaldehyde: A related compound with a different carbonyl group.
Comparison: 1,1,1-Tribromoacetone is unique due to the presence of three bromine atoms, which significantly increases its reactivity compared to bromoacetone and 1,1-dibromoacetone. This high level of bromination makes it a valuable reagent in organic synthesis and other chemical processes .
Properties
IUPAC Name |
1,1,1-tribromopropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br3O/c1-2(7)3(4,5)6/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUXYKQXTXBTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Br)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336849 | |
Record name | 1,1,1-Tribromopropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3770-98-7 | |
Record name | 1,1,1-Tribromopropanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3770-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Tribromopropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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